Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18283449
InChI: InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate

CAS No.:

Cat. No.: VC18283449

Molecular Formula: C11H11FO3

Molecular Weight: 210.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate -

Specification

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
IUPAC Name methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate
Standard InChI InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
Standard InChI Key DMUVRJOABCBIKT-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=CC=C(C=C1)F)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate features a propanoate backbone with a methyl group at position 2, a ketone at position 3, and a 4-fluorophenyl ring at position 3. The SMILES notation CC(C(=O)C1=CC=C(C=C1)F)C(=O)OC\text{CC(C(=O)C1=CC=C(C=C1)F)C(=O)OC} succinctly captures its connectivity . The fluorophenyl group introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.

Computational Chemistry Insights

Key parameters derived from computational analysis include:

  • Topological Polar Surface Area (TPSA): 43.37 Ų, indicating moderate polarity .

  • LogP (Octanol-Water Partition Coefficient): 1.8175, suggesting moderate lipophilicity .

  • Hydrogen Bond Acceptors/Donors: 3 acceptors and 0 donors, reflecting its capacity for dipole-dipole interactions .

These properties underscore its suitability for solubility in organic solvents and potential permeability in biological membranes.

Synthesis and Production

Industrial Scalability

Continuous flow reactors could enhance production efficiency by optimizing temperature and residence time, ensuring consistent purity (>98%) as noted in quality specifications .

Physicochemical Characteristics

Spectroscopic Characterization

  • NMR: Expected signals include a singlet for the methyl ester (δ3.7ppm\delta \approx 3.7 \, \text{ppm}) and aromatic protons (δ7.28.1ppm\delta \approx 7.2–8.1 \, \text{ppm}) from the fluorophenyl group.

  • IR: Strong carbonyl stretches near 1720cm11720 \, \text{cm}^{-1} (ester) and 1680cm11680 \, \text{cm}^{-1} (ketone) .

Reactivity and Chemical Behavior

Functional Group Transformations

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to the corresponding carboxylic acid.

  • Ketone Reduction: Catalytic hydrogenation or hydride reduction converts the ketone to a secondary alcohol.

  • Electrophilic Aromatic Substitution: The fluorophenyl ring directs incoming electrophiles to meta/para positions due to fluorine’s inductive effects.

Comparative Reactivity

Reaction TypeReagentsProduct
HydrolysisH3O+\text{H}_3\text{O}^+3-(4-Fluorophenyl)-2-methyl-3-oxopropanoic acid
ReductionLiAlH4\text{LiAlH}_43-(4-Fluorophenyl)-2-methyl-3-hydroxypropanoate

Applications in Research

Pharmaceutical Intermediates

The β-keto ester moiety is pivotal in synthesizing heterocycles (e.g., pyrazoles, isoxazoles) via cyclocondensation reactions. Fluorinated aromatics enhance drug bioavailability, making this compound a candidate for antiviral or anticancer agent development.

Material Science

Its structural motifs are valuable in polymer chemistry, particularly in designing fluorinated polyesters with enhanced thermal stability.

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